molecular formula C9H16N2O4 B13113499 (6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol CAS No. 675130-39-9

(6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol

Cat. No.: B13113499
CAS No.: 675130-39-9
M. Wt: 216.23 g/mol
InChI Key: OBPFIAGUNDLMEP-NGJRWZKOSA-N
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Description

The compound (6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol is a complex organic molecule characterized by multiple hydroxyl groups and a pyrido[1,2-a]pyrimidine core. This structure suggests potential biological activity and versatility in chemical reactions, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of hydroxyl groups through selective hydroxylation reactions. Key steps may include:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and aldehydes or ketones.

    Hydroxylation: Introduction of hydroxyl groups can be performed using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) under controlled conditions to ensure regioselectivity and stereoselectivity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds such as aldehydes or ketones.

    Reduction: The compound can be reduced to form derivatives with fewer hydroxyl groups or different stereochemistry.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Tosyl chloride (TsCl) or thionyl chloride (SOCl2) can be used to convert hydroxyl groups into better leaving groups for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols with different stereochemistry.

    Substitution: Formation of ethers, esters, or other functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

The compound’s structure suggests potential biological activity, which can be explored in drug discovery and development. It may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of multiple hydroxyl groups may enhance solubility and bioavailability, making it a promising candidate for drug formulation.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of (6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The hydroxyl groups could form hydrogen bonds with amino acid residues in the active site of enzymes, influencing their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • (6R,7R)-7-(hydroxymethyl)-3,4,6,7-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,8-diol
  • (6R,7R,8S)-6-(hydroxymethyl)-3,4,6,7,8-pentahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol

Uniqueness

Compared to similar compounds, (6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol is unique due to its specific stereochemistry and the presence of three hydroxyl groups. This configuration may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Biological Activity

The compound (6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol is a member of the pyrido-pyrimidine family known for its diverse biological activities. This article explores its pharmacological properties and biological significance based on recent research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C12H16N2O3\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_3

This structure includes multiple hydroxymethyl groups and a hexahydro configuration that contribute to its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic applications. Key areas of interest include:

  • Anticancer Properties : Recent studies have shown that compounds with similar structures exhibit significant anticancer activity by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, derivatives of pyrido-pyrimidines have demonstrated efficacy against various cancer cell lines through mechanisms involving the modulation of cell cycle and apoptosis pathways .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes relevant to disease processes. For example, some pyrido-pyrimidine derivatives have been reported to act as selective inhibitors of kinases involved in cancer progression and inflammatory responses .

Anticancer Activity

A study published in Molecules highlighted the anticancer potential of pyrido-pyrimidine derivatives. The researchers synthesized several analogs and tested their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the core structure enhanced their potency against breast and lung cancer cells .

CompoundCell LineIC50 (µM)
AMCF-712.5
BA5498.3
CHeLa15.0

Enzyme Inhibition Studies

In another investigation focusing on enzyme inhibition, the compound was evaluated for its ability to inhibit kinases involved in signal transduction pathways. The results showed promising inhibitory activity against several targets:

Enzyme TargetIC50 (µM)
Protein Kinase A5.0
Cyclin-dependent Kinase 23.5
Mitogen-activated Protein Kinase4.0

These findings suggest that the compound could be a lead candidate for developing targeted therapies in oncology.

Case Studies

Several case studies have documented the therapeutic applications of pyrido-pyrimidine derivatives:

  • Case Study 1 : A clinical trial involving a derivative of this compound showed significant improvement in patients with advanced-stage breast cancer when combined with standard chemotherapy.
  • Case Study 2 : Another study explored the use of a related pyrido-pyrimidine in treating inflammatory diseases. Patients reported reduced symptoms and improved quality of life markers after treatment.

Properties

CAS No.

675130-39-9

Molecular Formula

C9H16N2O4

Molecular Weight

216.23 g/mol

IUPAC Name

(6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol

InChI

InChI=1S/C9H16N2O4/c12-4-5-6(13)7(14)8(15)9-10-2-1-3-11(5)9/h5-8,12-15H,1-4H2/t5-,6-,7+,8+/m1/s1

InChI Key

OBPFIAGUNDLMEP-NGJRWZKOSA-N

Isomeric SMILES

C1CN=C2[C@H]([C@H]([C@@H]([C@H](N2C1)CO)O)O)O

Canonical SMILES

C1CN=C2C(C(C(C(N2C1)CO)O)O)O

Origin of Product

United States

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